N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1092460-55-3) is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted with an isobutyl carboxamide group at the 7-position. This compound is synthesized with 95% purity and is utilized in pharmaceutical research, particularly in the exploration of enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
N-(2-methylpropyl)-4-oxo-3H-quinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)6-14-12(17)9-3-4-10-11(5-9)15-7-16-13(10)18/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVJVCKXWNSWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the reaction of appropriate quinazoline derivatives with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
Chemistry
N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide serves as a crucial building block for synthesizing more complex quinazoline derivatives. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced properties.
Biology
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microbial strains. Its mechanism of action may involve interference with microbial DNA gyrase .
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for cancer therapeutics.
Medicine
Ongoing research is investigating the therapeutic potential of this compound for various diseases:
- Soluble Epoxide Hydrolase Inhibition : The compound has been identified as an inhibitor of soluble epoxide hydrolase, which plays a role in regulating inflammation and endothelial function. This inhibition may contribute to its anti-inflammatory effects.
Industry
In industrial applications, this compound is being explored for its potential use in developing new materials and chemical processes. Its unique properties may lead to innovations in material science and pharmaceuticals.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of soluble epoxide hydrolase |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Reaction of quinazoline derivatives with isobutylamine |
| Step 2 | Use of solvents (ethanol/methanol) |
| Step 3 | Purification via recrystallization or chromatography |
Case Study 1: Anticancer Effects
Objective : Evaluate the anticancer effects in breast cancer models.
Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Case Study 2: Infection Control
Objective : Assess antimicrobial efficacy against resistant bacterial strains.
Results : Showed effective inhibition of growth in multi-drug resistant strains.
Mechanism of Action
The mechanism of action of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as a soluble epoxide hydrolase inhibitor, which helps maintain high levels of epoxyeicosatrienoic acids. These acids have beneficial biological activities, such as reducing inflammation, regulating endothelial tone, improving mitochondrial function, and decreasing oxidative stress .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The quinazoline scaffold allows extensive functionalization, leading to diverse analogs with distinct properties. Below is a comparative analysis of key analogs:
Key Observations
Core Modifications: The replacement of the 4-oxo group with a thioxo group (e.g., CAS 422277-16-5) introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity .
Substituent Effects :
- Isobutyl vs. Neopentyl : Neopentyl groups (CAS 422277-16-5) increase steric hindrance compared to isobutyl, possibly affecting binding pocket accessibility .
- Sulfanyl-thioether groups (e.g., A0015981) introduce sulfur-based polarity and conformational flexibility, which could influence solubility and target engagement .
Functional Group Additions: The adamantyl group in compound 67 adds significant hydrophobicity and rigidity, likely improving metabolic stability but reducing aqueous solubility .
Biological Activity
N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a quinazoline core that is known for its diverse biological effects. The compound's structure includes:
- Quinazoline Ring : A bicyclic structure that serves as the backbone for various biological activities.
- Carboxamide Group : This functional group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's reactivity and binding affinity to biological targets.
- Isobutyl Substituent : This group may influence the lipophilicity and overall pharmacokinetics of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, such as protein kinases and other signaling molecules.
- Receptor Modulation : It may interact with various receptors, potentially modulating their activity and influencing cellular responses.
- Covalent Bonding : The carbonyl group in the 4-oxo position can undergo nucleophilic addition reactions, allowing the compound to form covalent bonds with thiol groups in proteins.
Anticancer Properties
This compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, it has been observed to affect signaling pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
Research indicates that quinazoline derivatives, including this compound, exhibit antimicrobial properties against various pathogens. These compounds have been investigated for their potential use as novel antimicrobial agents due to their ability to disrupt microbial cell function .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific cancer cell lines with IC50 values indicating potent activity. For example, one study reported an IC50 value in the low micromolar range against certain tumor cell lines .
- Mechanistic Insights : Investigations into its mechanism revealed that it may inhibit key signaling pathways associated with cancer progression, such as those involving PARP14 degradation which is crucial for tumor growth regulation .
- Comparative Analyses : When compared with other quinazoline derivatives, this compound exhibited superior activity against soluble epoxide hydrolase (sEH), a target implicated in inflammation and cancer .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
